Cas no 1036724-54-5 (2-(Benzyloxy)-4-bromo-1-fluorobenzene)

2-(Benzyloxy)-4-bromo-1-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzyloxy)-4-bromo-1-fluorobenzene
- 4-Bromo-1-fluoro-2-(phenylmethoxy)benzene
- 2-benzyloxy-4-bromo-1-fluoro-benzene
- SCHEMBL15057279
- 1036724-54-5
- DS-14768
- W15388
- AKOS022181379
- CS-0046996
- CBYWJXRBIPEDSX-UHFFFAOYSA-N
- MFCD11520671
- 4-bromo-1-fluoro-2-phenylmethoxybenzene
- 1-Bromo-3-benzyloxy-4-fluorobenzene
- SY103029
-
- MDL: MFCD11520671
- Inchi: InChI=1S/C13H10BrFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: CBYWJXRBIPEDSX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)F
Computed Properties
- Exact Mass: 279.98991g/mol
- Monoisotopic Mass: 279.98991g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 4.2
2-(Benzyloxy)-4-bromo-1-fluorobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A131591-100mg |
2-(Benzyloxy)-4-bromo-1-fluorobenzene |
1036724-54-5 | 97% | 100mg |
$13.0 | 2025-02-26 | |
Ambeed | A131591-5g |
2-(Benzyloxy)-4-bromo-1-fluorobenzene |
1036724-54-5 | 97% | 5g |
$47.0 | 2025-02-26 | |
TRC | B291603-100mg |
2-(Benzyloxy)-4-bromo-1-fluorobenzene |
1036724-54-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B78510-250mg |
2-(Benzyloxy)-4-bromo-1-fluorobenzene |
1036724-54-5 | 97% | 250mg |
¥108.0 | 2022-10-09 | |
Ambeed | A131591-250mg |
2-(Benzyloxy)-4-bromo-1-fluorobenzene |
1036724-54-5 | 97% | 250mg |
$16.0 | 2025-02-26 | |
abcr | AB429510-100g |
1-Bromo-3-benzyloxy-4-fluorobenzene; . |
1036724-54-5 | 100g |
€480.70 | 2024-04-20 | ||
Aaron | AR0095E2-5g |
4-Bromo-1-fluoro-2-(phenylmethoxy)benzene |
1036724-54-5 | 97% | 5g |
$27.00 | 2025-02-10 | |
Aaron | AR0095E2-250mg |
4-Bromo-1-fluoro-2-(phenylmethoxy)benzene |
1036724-54-5 | 97% | 250mg |
$5.00 | 2025-02-10 | |
1PlusChem | 1P00955Q-250mg |
4-BROMO-1-FLUORO-2-(PHENYLMETHOXY)BENZENE |
1036724-54-5 | 97% | 250mg |
$15.00 | 2023-12-26 | |
1PlusChem | 1P00955Q-100mg |
4-BROMO-1-FLUORO-2-(PHENYLMETHOXY)BENZENE |
1036724-54-5 | 97% | 100mg |
$10.00 | 2023-12-26 |
2-(Benzyloxy)-4-bromo-1-fluorobenzene Related Literature
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1. Back matter
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
Additional information on 2-(Benzyloxy)-4-bromo-1-fluorobenzene
Introduction to 2-(Benzyloxy)-4-bromo-1-fluorobenzene (CAS No. 1036724-54-5)
2-(Benzyloxy)-4-bromo-1-fluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1036724-54-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This compound belongs to the class of aryl fluorides, characterized by the presence of a fluorine atom substituent on a benzene ring, which imparts unique electronic and steric properties. The benzyloxy group at the 2-position and the bromine atom at the 4-position further modify its reactivity and potential applications, making it a valuable intermediate in synthetic chemistry.
The structural features of 2-(Benzyloxy)-4-bromo-1-fluorobenzene make it a versatile building block for the development of novel molecules. The benzyloxy group, derived from benzyl alcohol, introduces a hydrophobic pocket that can enhance binding affinity in drug-like molecules. Meanwhile, the bromine atom serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, particularly in medicinal chemistry.
In recent years, there has been a surge in research focused on aryl fluorides due to their broad utility in pharmaceutical development. Aryl fluorides are known for their ability to modulate metabolic stability, bioavailability, and binding interactions with biological targets. The fluorine atom, being electronegative, can influence electronic properties and hydrogen bonding capabilities, leading to enhanced pharmacological activity. For instance, fluoroaromatics have been extensively studied for their role in antiviral, anticancer, and anti-inflammatory drug discovery.
2-(Benzyloxy)-4-bromo-1-fluorobenzene has emerged as a key intermediate in synthesizing fluorinated heterocycles, which are prevalent in modern therapeutics. Heterocyclic compounds form the backbone of numerous drugs due to their structural diversity and biological activity. The compound’s ability to undergo selective functionalization at multiple positions allows chemists to tailor molecular properties for specific applications. This flexibility has made it a preferred choice for researchers aiming to develop next-generation pharmaceuticals.
The bromine substituent at the 4-position of 2-(Benzyloxy)-4-bromo-1-fluorobenzene is particularly noteworthy for its role in facilitating transition-metal-catalyzed reactions. These reactions are essential for constructing carbon-carbon bonds, which are critical for drug molecule assembly. For example, palladium-catalyzed cross-coupling reactions enable the introduction of diverse functional groups while maintaining high selectivity and yield. Such methodologies have been instrumental in accelerating drug discovery pipelines.
Recent advancements in computational chemistry have further highlighted the importance of 2-(Benzyloxy)-4-bromo-1-fluorobenzene as a scaffold for drug design. Molecular modeling studies suggest that this compound can serve as a precursor for developing small-molecule inhibitors targeting enzyme active sites. The combination of electronic effects from the fluorine atom and steric hindrance from the benzyloxy group can optimize binding interactions with protein receptors. This insight has spurred interest in its application within fragment-based drug design strategies.
The synthesis of 2-(Benzyloxy)-4-bromo-1-fluorobenzene typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include halogenation of fluorinated benzene derivatives followed by etherification with benzyl halides or alcohols. Optimizing reaction conditions is crucial to achieve high regioselectivity and minimize side products. Advances in catalytic systems have improved efficiency, allowing for scalable production of this compound.
In industrial settings, 2-(Benzyloxy)-4-bromo-1-fluorobenzene is valued for its role in large-scale pharmaceutical manufacturing. Its stability under various reaction conditions makes it suitable for integration into multi-step synthetic sequences without degradation. Furthermore, its compatibility with green chemistry principles has led to efforts in developing solvent-free or catalytic methods that reduce environmental impact.
The compound’s potential extends beyond pharmaceuticals into materials science and agrochemicals. Fluorinated aromatic compounds are known to exhibit exceptional thermal stability and chemical resistance, making them ideal candidates for high-performance polymers or specialty coatings. Additionally, modifications based on 2-(Benzyloxy)-4-bromo-1-fluorobenzene have shown promise in developing novel pesticides with improved efficacy and reduced toxicity.
Future research directions may explore derivatization strategies to expand the chemical space accessible from this scaffold. For instance, introducing additional heteroatoms or extending conjugation could lead to novel bioactive molecules with enhanced properties. Collaborative efforts between synthetic chemists and biologists will be essential to translate these discoveries into tangible applications.
In conclusion, 2-(Benzyloxy)-4-bromo-1-fluorobenzene (CAS No. 1036724-54-5) represents a compelling example of how structural complexity can drive innovation across multiple scientific disciplines. Its unique combination of functional groups positions it as a cornerstone intermediate in modern chemical synthesis, with far-reaching implications for drug development and material science.
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